5-(Ethoxycarbonyl)naphthalene-1-boronic acid
Overview
Description
5-(Ethoxycarbonyl)naphthalene-1-boronic acid is an organic compound with the molecular formula C13H13BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary target of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its storage temperature is recommended to be refrigerated , which suggests that it may have specific stability requirements.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature can affect its stability. Additionally, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid typically involves the reaction of 5-bromo-1-naphthoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)naphthalene-1-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.
Reduction: The compound can be reduced to form a boronic ester or a boronate salt.
Substitution: The boronic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine, and the reaction conditions may vary depending on the desired product.
Major Products Formed
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Boronic esters or boronate salts.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
5-(Ethoxycarbonyl)naphthalene-1-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the naphthalene ring.
4-(Ethoxycarbonyl)phenylboronic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
Naphthalene-2-boronic acid: Another naphthalene-based boronic acid with the boronic acid group at a different position.
Uniqueness
5-(Ethoxycarbonyl)naphthalene-1-boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and binding properties. The presence of the ethoxycarbonyl group also adds to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(5-ethoxycarbonylnaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBPCFOMZMVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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